AM-461
Description
AM-461 is a small-molecule chemotherapeutic agent targeting the prostaglandin D2 receptor 2 (DP2/CRTH2), developed as a selective antagonist to modulate inflammatory pathways. It is primarily investigated for immune and respiratory disorders, including asthma, hypersensitivity, and chronic inflammation . The compound is under clinical development by Bristol Myers Squibb Co. and Panmira Pharmaceuticals LLC, with its highest reported development phase being Phase 1 clinical trials as of 2024 . Structurally, this compound is related to Ramatroban analogs but is distinguished by its sodium salt formulation (this compound sodium), which may enhance solubility or pharmacokinetic properties . Preclinical studies highlight its role in inhibiting eosinophil activation and chemotaxis, key mechanisms in asthma pathogenesis .
Properties
CAS No. |
1203503-64-3 |
|---|---|
Molecular Formula |
C25H33NO5S |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
2-[3-[2-(tert-butylsulfanylmethyl)-4-(2,2-dimethylpropanoylamino)phenoxy]-4-methoxyphenyl]acetic acid |
InChI |
InChI=1S/C25H33NO5S/c1-24(2,3)23(29)26-18-9-11-19(17(14-18)15-32-25(4,5)6)31-21-12-16(13-22(27)28)8-10-20(21)30-7/h8-12,14H,13,15H2,1-7H3,(H,26,29)(H,27,28) |
InChI Key |
SDHFXINHZHARIB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)OC2=C(C=CC(=C2)CC(=O)O)OC)CSC(C)(C)C |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)OC2=C(C=CC(=C2)CC(=O)O)OC)CSC(C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AM-461, AM461, AM 461 |
Origin of Product |
United States |
Preparation Methods
The synthesis of AM-461 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and industrial production methods are proprietary and often customized based on the research requirements. Generally, the synthesis involves the use of tert-butylsulfanylmethyl, dimethylpropanoylamino, and methoxyphenyl groups, which are combined through a series of reactions to form the final compound .
Chemical Reactions Analysis
AM-461 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AM-461 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of prostanoid DP2 receptor antagonists.
Biology: Used to investigate the biological effects of blocking prostaglandin D2-mediated responses.
Medicine: Explored for its potential therapeutic effects in treating inflammatory allergic responses, particularly asthma.
Industry: Utilized in the development of new drugs and therapeutic agents targeting prostanoid DP2 receptors
Mechanism of Action
AM-461 exerts its effects by antagonizing the prostanoid DP2 receptor, which is involved in mediating inflammatory allergic responses. By blocking this receptor, this compound inhibits the action of prostaglandin D2, thereby reducing inflammation and allergic symptoms. The molecular targets and pathways involved include the inhibition of downstream signaling pathways activated by prostaglandin D2 binding to the DP2 receptor .
Comparison with Similar Compounds
Potency and Selectivity
- CRTH2-IN-1 exhibits superior in vitro potency (IC50 = 6 nM) compared to this compound, though this compound’s sodium salt may enhance in vivo stability .
- AM211 demonstrates cross-species efficacy (human, mouse, guinea pig, rat) with IC50 values <10 nM, suggesting broader therapeutic applicability than this compound .
Clinical Progress
- Pexopiprant and AM211 are more advanced in clinical development (Phase 2), whereas this compound remains in Phase 1, indicating a need for further safety and efficacy validation .
- LAS191859 targets chronic obstructive pulmonary disease (COPD), expanding the therapeutic scope beyond this compound’s focus on asthma .
Structural and Formulation Advantages
Biological Activity
AM-461 is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer effects. This article provides a comprehensive overview of this compound's biological activity, supported by research findings, data tables, and case studies.
Overview of this compound
This compound is a synthetic compound categorized within a class of ammonium salts. It has been studied for its multifaceted biological properties, including antimicrobial, antioxidant, and cytotoxic activities. The compound's structure allows it to interact with various biological systems, making it a candidate for therapeutic applications.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various ammonium salts, this compound demonstrated effectiveness against multiple bacterial strains. The minimum inhibitory concentration (MIC) values for this compound were determined to be in the range of 0.70 to 442 μM, with the highest activity noted in compounds with specific structural features, such as the presence of a decyl radical on the nitrogen atom .
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| This compound | 0.70 - 442 | Antimicrobial |
| Compound X | 0.50 | Antimicrobial |
| Compound Y | 1.00 | Antimicrobial |
2. Antioxidant Activity
This compound also exhibits antioxidant properties. The compound showed significant activity at concentrations of 0.25 and 0.50 mM without displaying cytotoxicity towards human cell lines such as WI-38 (human embryonic lung cells) and Chang liver cells . This dual capability suggests its potential use in formulations aimed at reducing oxidative stress.
3. Cytotoxicity Studies
Cytotoxicity assessments of this compound revealed that it does not adversely affect mammalian cell lines at lower concentrations, which is crucial for its development as a therapeutic agent. In vitro studies indicated that this compound maintains cell viability while exerting its antimicrobial effects, thus highlighting its safety profile .
Mechanistic Insights
The mechanism through which this compound exerts its biological effects is not fully elucidated but appears to involve interference with cellular processes critical for microbial survival and proliferation. Further studies are warranted to explore the specific pathways impacted by this compound.
Case Studies
Several case studies have explored the efficacy of this compound in various settings:
Case Study 1: Antimicrobial Efficacy in Clinical Isolates
A clinical study evaluated the effectiveness of this compound against resistant strains of bacteria isolated from patients with infections. The results indicated that this compound could inhibit the growth of these resistant strains, suggesting its potential role as an alternative treatment option in antibiotic-resistant infections.
Case Study 2: Safety Profile Evaluation
Another study focused on assessing the safety profile of this compound in animal models. The findings indicated no significant adverse effects at therapeutic doses, supporting its potential use in human applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
